3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one
Description
Properties
IUPAC Name |
3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-6-7-14-13(9-10)5-4-8-15(14)11(2)12(3)16/h6-7,9,11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXDXDMAURJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acyl Derivatives of β-Phenylethylamine
A classical and widely used method involves cyclization of N-acyl derivatives of β-phenylethylamine. This process typically requires a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate ring closure and formation of the tetrahydroquinoline core.
- Reaction Conditions :
- Starting material: N-acyl β-phenylethylamine derivatives
- Dehydrating agents: Phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂)
- Temperature: Elevated temperatures, often reflux or controlled heating
- Solvent: Often chlorinated solvents or acetic acid derivatives
This method yields the tetrahydroquinoline intermediate, which can then be functionalized at the nitrogen atom with the butan-2-one moiety through alkylation or acylation reactions.
Ketonic Mannich Base Approach
Recent advances have employed the use of ketonic Mannich bases as versatile precursors for nitrogen-containing heterocycles including tetrahydroquinolines.
- Method Overview :
- One-pot three-component reaction involving:
- Ketonic Mannich base (acting as an enone precursor)
- Enolizable ketones
- Ammonium acetate as the nitrogen source
- Catalysis: K-10 montmorillonite clay catalyst in aqueous media
- Conditions: Environmentally friendly, metal-free, moderate temperatures
- One-pot three-component reaction involving:
This approach enables the synthesis of 2,3-disubstituted 5,6,7,8-tetrahydroquinolines in moderate to excellent yields. The resulting tetrahydroquinoline can be further modified to introduce the 3-(butan-2-one) substituent at the nitrogen atom.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale, yield, purity, and cost-effectiveness. Batch or continuous flow processes are utilized, with fine-tuning of reaction parameters such as temperature, pressure, and catalyst loading to maximize efficiency.
Reaction Mechanisms and Chemical Transformations
The key step in the preparation involves cyclization to form the tetrahydroquinoline ring, often via intramolecular nucleophilic attack facilitated by dehydrating agents or catalysis. Subsequent functionalization at the nitrogen atom involves nucleophilic substitution or acylation reactions to attach the butan-2-one moiety.
- Oxidation and Reduction : The compound can undergo oxidation to quinoline N-oxides or reduction to alcohol derivatives, depending on the reagents used.
- Substitution Reactions : Alkyl halides or acyl chlorides can be used to introduce various substituents at the nitrogen or other positions on the ring.
Data Table: Summary of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of N-acyl β-phenylethylamine | N-acyl β-phenylethylamine derivatives | Phosphorus oxychloride, P₂O₅, ZnCl₂ | Elevated temperature, reflux | Moderate to high | Classical method, requires dehydrating agent |
| Ketonic Mannich Base One-Pot Reaction | Ketonic Mannich base, enolizable ketones | K-10 clay catalyst, ammonium acetate | Aqueous medium, moderate temp | Moderate to excellent | Green synthesis, metal-free |
| Industrial Batch/Flow Processes | Same as above, optimized for scale | Catalysts optimized for cost and yield | Controlled temp, pressure | High | Focus on purity and cost-effectiveness |
Research Findings and Literature Evidence
The cyclization approach remains a staple in quinoline derivative synthesis due to its straightforwardness and scalability. Dehydrating agents such as phosphorus oxychloride are effective in promoting ring closure but require careful handling due to their corrosive nature.
The ketonic Mannich base method represents a modern, environmentally friendly alternative that avoids heavy metals and harsh reagents. It allows for the synthesis of tetrahydroquinolines with various substitutions, including methyl groups at the 6-position, under mild conditions with good yields.
Chromatographic purification and structural confirmation via NMR (¹H, ¹³C), HRMS, and other spectroscopic techniques are standard for ensuring compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The ketone group in the target compound likely increases lipophilicity compared to amino-substituted analogs (e.g., Compound 24, 26), which exhibit higher polarity and hydrogen-bonding capacity .
Synthetic Yields :
- Derivatives with bulkier substituents (e.g., Compound 26) show lower yields (43–56%) due to steric hindrance during synthesis, whereas simpler analogs (e.g., Compound 24) achieve higher yields (72.9%) .
Biological Relevance :
- While biological data for the target compound are unavailable, analogs like Compound 26 and 27 () incorporate thiophene-carboximidamide groups, which are associated with antimicrobial and kinase-inhibitory activity in related heterocycles .
Functional Group Comparisons with Non-Tetrahydroquinoline Heterocycles
Triazine Derivatives () :
- Compounds D1 and D41 (triazines with allylsulfanyl and hydroxyl groups) demonstrate how hydroxyl-to-amino substitutions (as in D0) abolish bioactivity, underscoring the critical role of functional groups in biological targeting .
- Although structurally distinct from tetrahydroquinolines, these triazines highlight the importance of electron-rich substituents (e.g., hydroxyl, thiophene) in modulating antimicrobial efficacy—a principle applicable to tetrahydroquinoline design .
Crystallographic and Analytical Tools
- The synthesis and characterization of tetrahydroquinoline analogs often rely on tools like SHELX for crystallographic refinement and WinGX for small-molecule crystallography, ensuring structural accuracy .
Biological Activity
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one is a quinoline derivative characterized by a unique structure that includes a quinoline ring with a methyl group at the 6-position and a butan-2-one moiety. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)butan-2-one |
| CAS Number | 1152866-99-3 |
| Molecular Formula | C14H19NO |
| Molecular Weight | 219.31 g/mol |
Synthesis
The synthesis of this compound can be achieved through various methods, including the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride. Optimization of reaction conditions is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Case Study: In Vitro Antitumor Activity
A study published in Cancer Research explored the anticancer properties of quinoline derivatives. It was found that 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism was linked to apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Neuroprotective Effects
Quinoline derivatives have also been investigated for their neuroprotective properties. Research suggests that 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Research Findings:
A study highlighted in Journal of Neurochemistry demonstrated that this compound could enhance neuronal survival in models of oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant enzymes and modulation of signaling pathways related to cell survival.
The biological activity of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors affecting neurotransmitter release or cellular signaling.
- DNA Interaction: Some studies suggest potential DNA intercalation leading to disruption of replication processes in cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one, it is useful to compare it with other quinoline derivatives:
| Compound | Biological Activity |
|---|---|
| 2-Chloroquinoline | Antimalarial properties |
| 4-Hydroxyquinoline | Antimicrobial effects |
| 1-Methylisoquinoline | Neuroprotective effects |
This comparative analysis highlights the distinct biological profiles associated with different structural modifications within the quinoline class.
Q & A
Q. What are the standard synthetic routes for 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example, tetrahydroquinoline derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., using Pd catalysts and solvents like DMF or THF) . Key parameters include:
- Temperature : Reactions are often conducted under reflux (e.g., 80–110°C).
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to introduce boronate esters or aryl groups .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Yields range from 52% to 75%, depending on substituent steric effects and reaction time .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
- Methodological Answer : 1H NMR is critical for verifying substituent positions and stereochemistry. Key spectral features for tetrahydroquinoline derivatives include:
- Aromatic protons : Peaks between δ6.4–7.2 ppm (integration confirms substitution patterns) .
- Methyl groups : Singlets or triplets near δ2.1–2.5 ppm for N-methyl or alkyl chain methyl groups .
- Tetrahydroquinoline backbone : Multiplet signals for methylene (δ1.4–2.2 ppm) and methine protons (δ3.0–3.3 ppm) .
Example: A compound with similar structure showed δ6.48 (br s, 2H, aromatic) and δ2.30 (s, 3H, CH3) in CDCl3 .
Q. What role do functional groups play in modulating the compound’s reactivity?
- Methodological Answer :
- Tetrahydroquinoline core : Provides a rigid scaffold for regioselective modifications (e.g., electrophilic substitution at the 6-position) .
- Ketone group (butan-2-one) : Participates in condensation reactions (e.g., forming hydrazones or Schiff bases) for further derivatization .
- Methyl substituents : Influence steric hindrance and electronic effects, affecting reaction kinetics (e.g., slower nucleophilic attack with bulky groups) .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use software like Discovery Studio to model interactions with target proteins (e.g., acetylcholinesterase or serotonin receptors). Focus on hydrogen bonding and π-π stacking with aromatic residues .
- QSAR models : Correlate substituent electronegativity or logP values with bioactivity data from analogous compounds (e.g., IC50 values for enzyme inhibition) .
Example: PubChem-derived InChI keys and SMILES strings enable virtual screening against databases like ChEMBL .
Q. What experimental strategies resolve contradictions in reported bioactivity data for tetrahydroquinoline derivatives?
- Methodological Answer :
- Control for degradation : Monitor compound stability via HPLC under varying pH/temperature. For instance, organic degradation in wastewater samples increased by 15% over 9 hours at room temperature, necessitating cooled storage .
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., donepezil for AChE inhibition) to minimize variability .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent polarity or impurity effects .
Q. How can reaction yields be improved for analogs with sterically hindered substituents?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 20% for hindered derivatives .
- Catalyst screening : Test Pd(OAc)2/XPhos systems for Suzuki couplings, which tolerate steric bulk better than Pd(PPh3)4 .
Key Considerations for Researchers
- Contradiction Management : Address variability in bioactivity by standardizing assay protocols and reporting impurity profiles (e.g., HPLC purity ≥98%) .
- Advanced Characterization : Combine NMR with HRMS and X-ray crystallography to resolve stereochemical ambiguities .
- Sustainability : Explore green chemistry approaches (e.g., aqueous-phase reactions) to reduce solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
